molecular formula C8H14ClN3 B6223667 1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride CAS No. 2763776-57-2

1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride

Cat. No.: B6223667
CAS No.: 2763776-57-2
M. Wt: 187.7
InChI Key:
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Description

1-Cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride is a heterocyclic compound belonging to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

The synthesis of 1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 2,4-dimethylimidazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1-Cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

1-Cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride can be compared with other imidazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride involves the reaction of cyclopropylamine with 2,4-pentanedione to form 1-cyclopropyl-2,4-dimethylimidazolidine. This intermediate is then reacted with hydroxylamine hydrochloride to form 1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine, which is subsequently converted to the hydrochloride salt form by reaction with hydrochloric acid.", "Starting Materials": [ "Cyclopropylamine", "2,4-pentanedione", "Hydroxylamine hydrochloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopropylamine is reacted with 2,4-pentanedione in the presence of a base catalyst to form 1-cyclopropyl-2,4-dimethylimidazolidine.", "Step 2: The intermediate 1-cyclopropyl-2,4-dimethylimidazolidine is reacted with hydroxylamine hydrochloride in the presence of a base catalyst to form 1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine.", "Step 3: The product from step 2 is reacted with hydrochloric acid to form the hydrochloride salt form of 1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine." ] }

CAS No.

2763776-57-2

Molecular Formula

C8H14ClN3

Molecular Weight

187.7

Purity

95

Origin of Product

United States

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